Methyl [2,3'-bipyridine]-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2,3’-bipyridine]-6-carboxylate is a chemical compound belonging to the bipyridine family. Bipyridines are heteroaromatic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a methyl ester group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including methyl [2,3’-bipyridine]-6-carboxylate, often involves large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobipyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydrobipyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure can form stable complexes with transition metals, which can then participate in various catalytic and redox reactions. These metal complexes can interact with molecular targets and pathways, influencing chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different structural orientation.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine with distinct chemical properties.
Uniqueness
Methyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-2-5-10(14-11)9-4-3-7-13-8-9/h2-8H,1H3 |
InChI Key |
GZPVJIVVQBPZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.